molecular formula C11H10F3NO B8156584 N-(2,2,2-trifluoroethyl)-4-vinylbenzamide

N-(2,2,2-trifluoroethyl)-4-vinylbenzamide

Cat. No.: B8156584
M. Wt: 229.20 g/mol
InChI Key: WIYBWVQGLOIKNQ-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-4-vinylbenzamide: is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-4-vinylbenzamide typically involves the reaction of 4-vinylbenzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-4-vinylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-4-vinylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting pathways related to enzyme inhibition, receptor binding, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)benzamide
  • N-(2,2,2-trifluoroethyl)-4-methylbenzamide
  • N-(2,2,2-trifluoroethyl)-4-chlorobenzamide

Uniqueness

N-(2,2,2-trifluoroethyl)-4-vinylbenzamide stands out due to the presence of the vinyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-ethenyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-8-3-5-9(6-4-8)10(16)15-7-11(12,13)14/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYBWVQGLOIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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